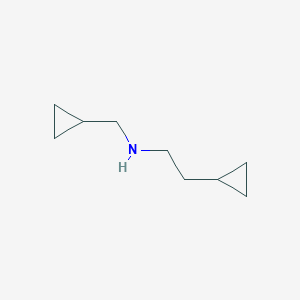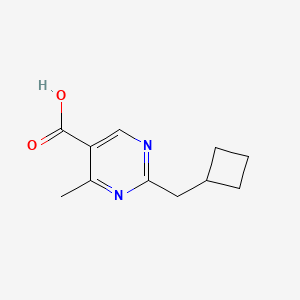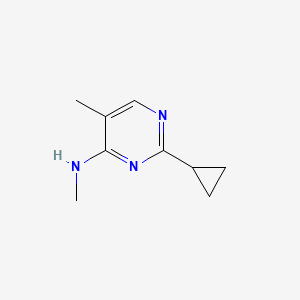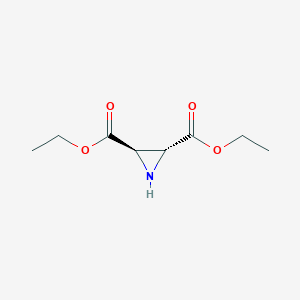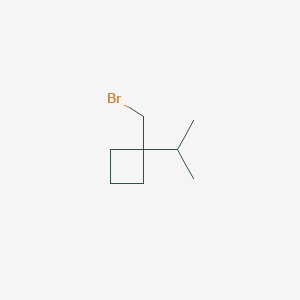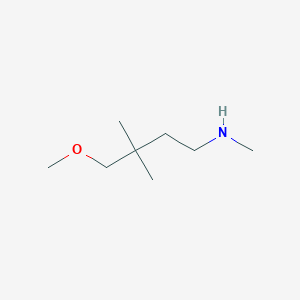
(4-Methoxy-3,3-dimethylbutyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3,3-dimethylbutyl)(methyl)amine is an organic compound with the molecular formula C8H19NO. It is a derivative of butylamine, featuring a methoxy group and a dimethyl substitution on the butyl chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,3-dimethylbutyl)(methyl)amine typically involves the alkylation of (3,3-dimethylbutyl)amine with methoxy-containing reagents. One common method is the reaction of (3,3-dimethylbutyl)amine with methoxyacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3,3-dimethylbutyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or strong acids like hydrochloric acid (HCl).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxy-3,3-dimethylbutyl)(methyl)amine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3,3-dimethylbutyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxybutyl)(methyl)amine
- (4-Methoxy-3-methylbutyl)(methyl)amine
- (4-Methoxy-3,3-dimethylpentyl)(methyl)amine
Uniqueness
(4-Methoxy-3,3-dimethylbutyl)(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
4-methoxy-N,3,3-trimethylbutan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2,7-10-4)5-6-9-3/h9H,5-7H2,1-4H3 |
Clave InChI |
YTDCIDFIHCSEOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCNC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


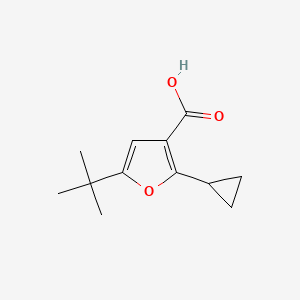
![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
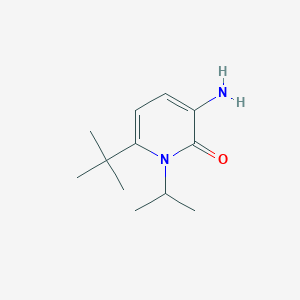
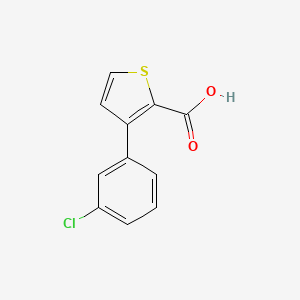
![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
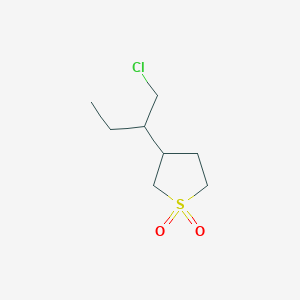
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
